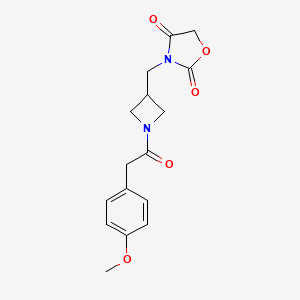

3-((1-(2-(4-Methoxyphenyl)acetyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a chemical with the molecular formula C16H18N2O5. It is a derivative of azetidine, a class of compounds that have been identified as having various biological activities .

Synthesis Analysis

The synthesis of similar azetidine derivatives has been described in the literature . The process typically involves the reaction of various ester ethoxycarbonylhydrazones with several primary amines .Molecular Structure Analysis

The molecular structure of this compound includes an azetidine ring, which is a four-membered cyclic amine. The presence of the -CH of the azetidine ring has been validated in synthesized derivatives at 2.85–3.25 δ ppm .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar azetidine derivatives have been described in the literature . These reactions typically involve the use of various reagents and catalysts, such as sodium acetate and acetate (glacial) .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 318.329. Other properties, such as melting point or solubility, are not mentioned in the retrieved papers.Aplicaciones Científicas De Investigación

Agricultural Fungicides

One of the primary applications of oxazolidinone derivatives, such as Famoxadone, is in the agricultural sector as fungicides. Famoxadone, a new class of oxazolidinone fungicides, exhibits excellent control of plant pathogens across various classes that infect crops like grapes, cereals, tomatoes, and potatoes. The development of these fungicides was driven by their ability to manage a broad spectrum of fungal diseases, enhancing crop yield and quality (Sternberg et al., 2001).

Synthetic Chemistry

In synthetic chemistry, oxazolidinone derivatives are utilized in various transformations and as intermediates in the synthesis of complex molecules. For example, the conversion of substituted 3-amino-oxazolidin-2,4-diones into N',N'-disubstituted alpha-hydroxyhydrazides showcases the versatility of these compounds in synthetic applications, enabling the creation of novel chemical entities with potential biological activities (Kurz & Widyan, 2005).

Antimicrobial Agents

Another significant application area is the development of new antimicrobial agents. Oxazolidinone and its derivatives have been explored for their antimicrobial properties, offering a new avenue for the treatment of various infections. Research into N/C-4 substituted azetidin-2-ones, for instance, has shown promising results in identifying new classes of antimicrobial agents with potent activity against a range of pathogens, including Bacillus anthracis, Staphylococcus aureus, and Candida albicans (Halve, Bhadauria, & Dubey, 2007).

Antidiabetic Agents

Oxazolidinone derivatives have also been investigated for their potential antidiabetic effects. Novel 5-substituted 2,4-thiazolidinedione and 2,4-oxazolidinedione derivatives, for example, have shown significant glucose- and lipid-lowering activities in diabetic animal models. These compounds work by modulating the peroxisome proliferator-activated receptor gamma (PPARγ), a key regulator of glucose and lipid metabolism, highlighting their potential as antidiabetic agents (Momose et al., 2002).

Mecanismo De Acción

Target of Action

Similar compounds, such as azetidinones, have been known to target transpeptidase enzymes, which are crucial for bacterial cell-wall synthesis .

Mode of Action

Based on the structure of the compound and its similarity to azetidinones, it can be inferred that it might interact with its targets (like transpeptidase enzymes) and cause changes that inhibit the synthesis of bacterial cell walls .

Biochemical Pathways

Given its potential antimicrobial activity, it can be inferred that it might interfere with the bacterial cell wall synthesis pathway, leading to the death of the bacteria .

Result of Action

Based on its potential antimicrobial activity, it can be inferred that the compound might lead to the death of bacteria by inhibiting the synthesis of their cell walls .

Direcciones Futuras

Propiedades

IUPAC Name |

3-[[1-[2-(4-methoxyphenyl)acetyl]azetidin-3-yl]methyl]-1,3-oxazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O5/c1-22-13-4-2-11(3-5-13)6-14(19)17-7-12(8-17)9-18-15(20)10-23-16(18)21/h2-5,12H,6-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYOHKTMETCFQMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC(=O)N2CC(C2)CN3C(=O)COC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(2-(4,6-difluorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-bis(2-methoxyethyl)benzenesulfonamide](/img/structure/B2891502.png)

![3-(azepan-1-ylsulfonyl)-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2891503.png)

![6-Tert-butyl-2-[1-[2-(4-chlorophenoxy)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2891505.png)

![2,5-Di-(2-ethylhexyl)-3,6-bis-(5''-N-hexyl-[2,2',5',2'']cterthiophen-5-yl)-pyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B2891507.png)

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2891510.png)

![N-(butan-2-yl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2891512.png)

![(Z)-methyl 2-(3-oxo-1-(4-oxo-3-((4-oxo-3-propyl-2-thioxothiazolidin-5-ylidene)methyl)-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazin-2-yl)acetate](/img/structure/B2891513.png)

![N-(2-ethylphenyl)-1-[(3-nitrophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2891520.png)

![N-(Cyclopropylmethyl)-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2891521.png)